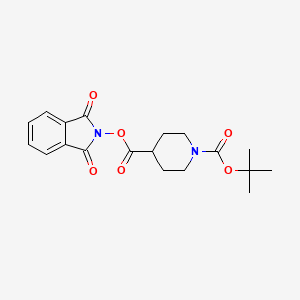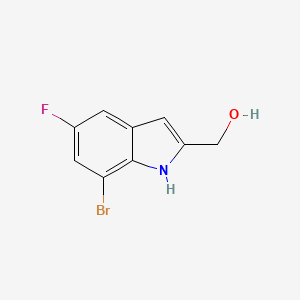
rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) is a cyclopropane-containing compound with a pyrazole ring attached to the cyclopropane ring. It is a chiral compound that has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. Rac-EPCPC has also been studied for its potential use in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds.
作用机制
Rac-EPCPC is able to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. It is also able to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body. The mechanism of action of rac-EPCPC is not fully understood, but it is believed that the cyclopropane ring of the compound is able to interact with the transition metal catalysts in a specific way, allowing for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-EPCPC are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have potential anti-diabetic effects, and it has been suggested that it may be useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
The advantages of using rac-EPCPC in lab experiments include its ability to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. However, there are some limitations to using rac-EPCPC in lab experiments, such as its instability in solution and its potential toxicity.
未来方向
The future directions for research into rac-EPCPC include further studies into its potential applications in drug delivery and its potential use in the treatment of certain neurological disorders. Additionally, further research into the biochemical and physiological effects of rac-EPCPC is needed in order to fully understand its potential therapeutic applications. Additionally, further studies into the mechanism of action of rac-EPCPC are needed in order to better understand its ability to form stable complexes with transition metal catalysts. Finally, further research into the potential toxicity of rac-EPCPC is needed in order to ensure its safe use in lab experiments.
合成方法
Rac-EPCPC can be synthesized through a variety of methods, including the cyclization of rac-ethyl (rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) with a variety of transition metal catalysts. The most commonly used catalysts are palladium, ruthenium, and nickel. The reaction is typically performed in a solvent such as dichloromethane, and the reaction is usually carried out at a temperature of 80-90°C.
科学研究应用
Rac-EPCPC has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. It has also been used in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds. Rac-EPCPC has also been studied for its potential use in drug delivery, as it can be used to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body.
属性
IUPAC Name |
ethyl (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZTVHGFESSW-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
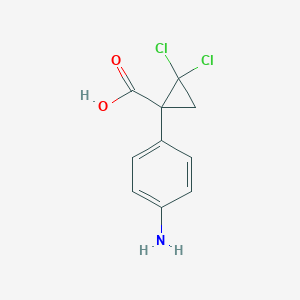

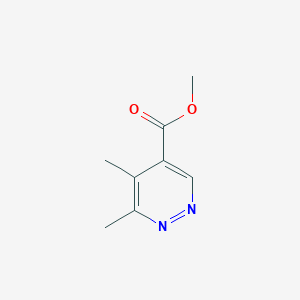
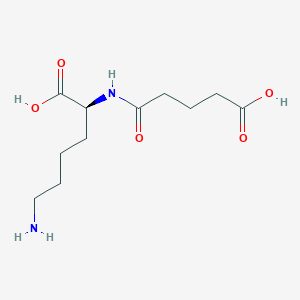

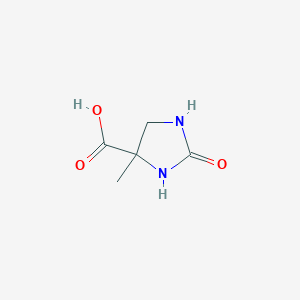


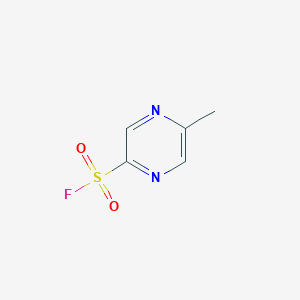
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
